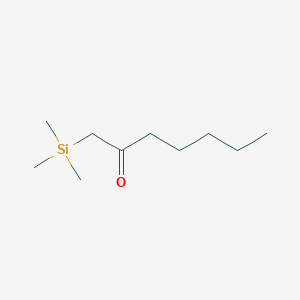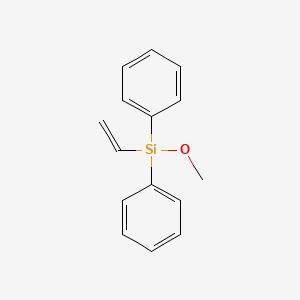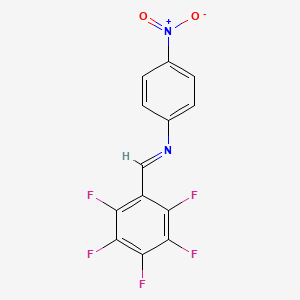
(E)-N-(4-Nitrophenyl)-1-(pentafluorophenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-Nitrophenyl)-1-(pentafluorophenyl)methanimine is an organic compound characterized by the presence of a nitrophenyl group and a pentafluorophenyl group connected through a methanimine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Nitrophenyl)-1-(pentafluorophenyl)methanimine typically involves the condensation reaction between 4-nitroaniline and pentafluorobenzaldehyde. The reaction is carried out under anhydrous conditions, often using a solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high purity and yield, which are essential for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(4-Nitrophenyl)-1-(pentafluorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form aniline derivatives.
Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted pentafluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-N-(4-Nitrophenyl)-1-(pentafluorophenyl)methanimine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pentafluorophenyl group can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N-(4-Nitrophenyl)-1-(trifluoromethyl)ethanimine
- (E)-N-(4-Nitrophenyl)-1-(difluoromethyl)ethanimine
Uniqueness
(E)-N-(4-Nitrophenyl)-1-(pentafluorophenyl)methanimine is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive and stable compared to similar compounds with fewer fluorine atoms.
Propiedades
Número CAS |
78161-63-4 |
|---|---|
Fórmula molecular |
C13H5F5N2O2 |
Peso molecular |
316.18 g/mol |
Nombre IUPAC |
N-(4-nitrophenyl)-1-(2,3,4,5,6-pentafluorophenyl)methanimine |
InChI |
InChI=1S/C13H5F5N2O2/c14-9-8(10(15)12(17)13(18)11(9)16)5-19-6-1-3-7(4-2-6)20(21)22/h1-5H |
Clave InChI |
NRMBZHJTWZAWST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=CC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


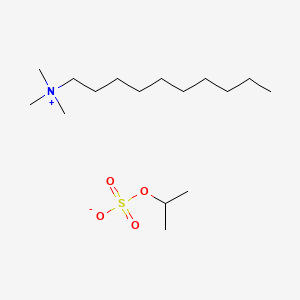
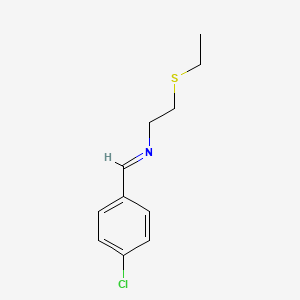
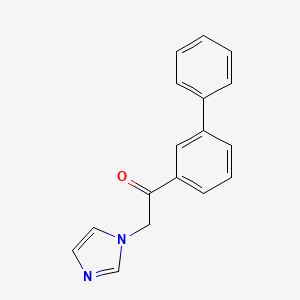
![[(2S,3R)-3-decyloxiran-2-yl]methanol](/img/structure/B14451259.png)
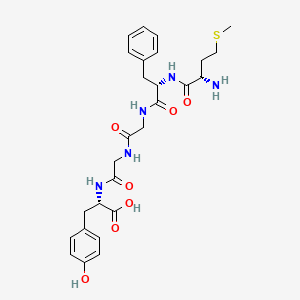
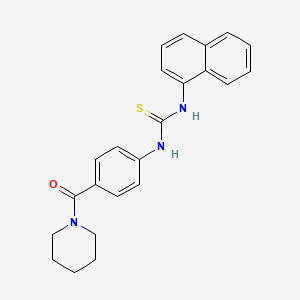
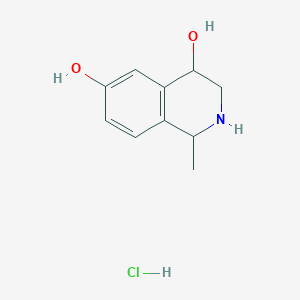
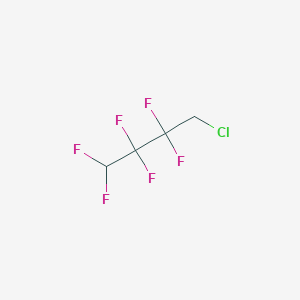
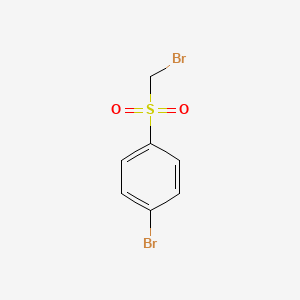
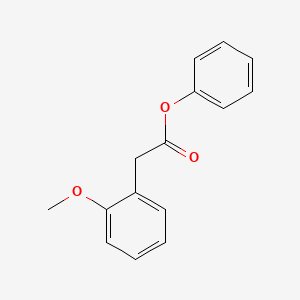
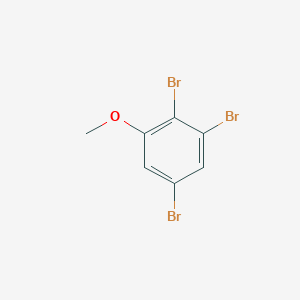
![1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14451288.png)
